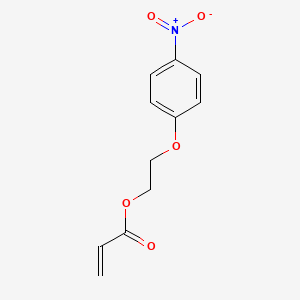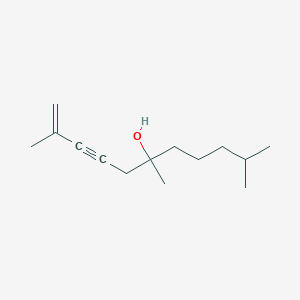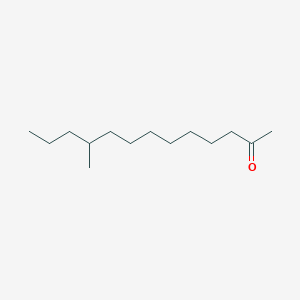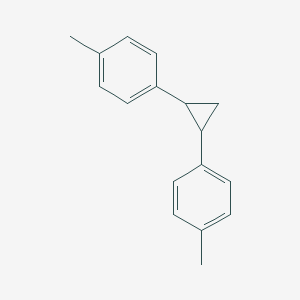![molecular formula C20H13NO6S B14301371 10-Hydroxy-3-phenyl-8-sulfobenzo[F]quinoline-1-carboxylic acid CAS No. 112706-52-2](/img/structure/B14301371.png)
10-Hydroxy-3-phenyl-8-sulfobenzo[F]quinoline-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Hydroxy-3-phenyl-8-sulfobenzo[F]quinoline-1-carboxylic acid is a complex organic compound that belongs to the quinoline family This compound features a quinoline core structure, which is a fused ring system consisting of a benzene ring and a pyridine ring The presence of hydroxyl, phenyl, sulfo, and carboxylic acid functional groups makes this compound highly versatile and reactive
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxy-3-phenyl-8-sulfobenzo[F]quinoline-1-carboxylic acid typically involves multi-step organic reactions One common method includes the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amino ketone in the presence of an acid catalyst
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors for better control over reaction conditions and yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact. Green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are often employed to make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions: 10-Hydroxy-3-phenyl-8-sulfobenzo[F]quinoline-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex biaryl structures.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products:
Oxidation: Quinoline ketones or aldehydes.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or aminated quinoline derivatives.
Coupling Reactions: Biaryl quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
10-Hydroxy-3-phenyl-8-sulfobenzo[F]quinoline-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and organic semiconductors.
Wirkmechanismus
The mechanism of action of 10-Hydroxy-3-phenyl-8-sulfobenzo[F]quinoline-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, thereby influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
8-Hydroxyquinoline: Shares the quinoline core but lacks the phenyl, sulfo, and carboxylic acid groups.
Quinoline-2-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
Sulfoquinovose: Contains a sulfo group but lacks the quinoline core.
Uniqueness: 10-Hydroxy-3-phenyl-8-sulfobenzo[F]quinoline-1-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of the sulfo group enhances its solubility in water, while the phenyl and carboxylic acid groups provide additional sites for chemical modification and interaction with biological targets.
Eigenschaften
CAS-Nummer |
112706-52-2 |
|---|---|
Molekularformel |
C20H13NO6S |
Molekulargewicht |
395.4 g/mol |
IUPAC-Name |
10-hydroxy-3-phenyl-8-sulfobenzo[f]quinoline-1-carboxylic acid |
InChI |
InChI=1S/C20H13NO6S/c22-17-9-13(28(25,26)27)8-12-6-7-15-19(18(12)17)14(20(23)24)10-16(21-15)11-4-2-1-3-5-11/h1-10,22H,(H,23,24)(H,25,26,27) |
InChI-Schlüssel |
ZTCWMJBPVOSOHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=C2)C(=O)O)C4=C(C=C(C=C4C=C3)S(=O)(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Ethylamino)benzamido]benzoic acid](/img/structure/B14301294.png)




![Furan, 2-[[(2-methyl-2-propenyl)oxy]methyl]-](/img/structure/B14301339.png)
![5-Hydroxynaphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B14301340.png)
![1,3-Dichloro-5-[(3,4-dichlorophenyl)methyl]-2-methylbenzene](/img/structure/B14301343.png)
![[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]acetic acid](/img/structure/B14301347.png)

![1-[(Triphenyl-lambda~5~-phosphanylidene)amino]propan-2-one](/img/structure/B14301361.png)

![3,3'-Sulfonylbis[7-(diethylamino)-2H-1-benzopyran-2-one]](/img/structure/B14301380.png)
![1-{[(Hex-5-yn-1-yl)oxy]methyl}-4-methoxybenzene](/img/structure/B14301381.png)
